molecular formula C17H12BrN5O B4711527 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No. B4711527
M. Wt: 382.2 g/mol
InChI Key: GTTABQGSZKKOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins in the body, leading to its observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to inhibit the growth of certain cancer cells and exhibit antiviral activity against herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline in lab experiments include its relatively simple synthesis method, its unique properties, and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

The future directions for the study of 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline include further research into its mechanism of action, its potential applications in various fields of scientific research, and its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the potential toxicity and side effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields of scientific research.

Scientific Research Applications

The 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

8-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTABQGSZKKOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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